Pyridazine-3,4-diamine

Descripción general

Descripción

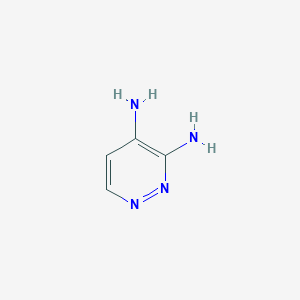

Pyridazine-3,4-diamine is a heterocyclic compound that contains a six-membered ring with two adjacent nitrogen atoms at positions 1 and 2, and two amino groups at positions 3 and 4. This compound is part of the pyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Pyridazine-3,4-diamine can be synthesized through various methods. One common approach involves the cyclization of hydrazine derivatives with dicarbonyl compounds. For instance, the reaction of hydrazine hydrate with 1,4-diketones under acidic conditions can yield pyridazine derivatives .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as amination, cyclization, and purification .

Análisis De Reacciones Químicas

Types of Reactions: Pyridazine-3,4-diamine undergoes various chemical reactions, including:

Oxidation: This reaction can convert the amino groups into nitro groups or other oxidized forms.

Reduction: The compound can be reduced to form different derivatives with altered biological activities.

Substitution: The amino groups can be substituted with other functional groups to create a wide range of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, which can exhibit different pharmacological properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

Pyridazine-3,4-diamine derivatives have been extensively studied for their potential therapeutic effects. Research indicates that these compounds exhibit a wide range of biological activities:

- Antimicrobial Activity : Pyridazine derivatives have shown effectiveness against various bacterial and fungal strains. For instance, certain derivatives have been synthesized to enhance their antibacterial properties, demonstrating significant inhibition against resistant strains .

- Anticancer Properties : Several studies have highlighted the anticancer potential of pyridazine derivatives. For example, compounds like 6-(4-Hydroxy-2-Methylphenyl)-2-(p-sulfamylphenyl)-4,5-dihydropyridazine-3(2H)-one have exhibited potent anticancer activity in vitro and in vivo .

- Anti-inflammatory Effects : this compound has been linked to anti-inflammatory activities. Research has shown that specific derivatives can reduce inflammation markers effectively .

2. Agrochemicals

The compound is also utilized in the development of agrochemicals due to its herbicidal and insecticidal properties. Pyridazine derivatives are being explored as potential candidates for environmentally friendly pesticides that target specific pests without harming beneficial organisms .

3. Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with unique properties. Its ability to form stable complexes with metals makes it useful in developing catalysts and other functional materials.

Case Studies

Case Study 1: Anticancer Activity of Pyridazine Derivatives

A study investigated the synthesis of various pyridazine derivatives and their anticancer effects on human cancer cell lines. The results indicated that certain compounds significantly inhibited cell proliferation and induced apoptosis through the modulation of signaling pathways involved in cell growth regulation .

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

Another research focused on the antimicrobial efficacy of pyridazine derivatives against multi-drug resistant bacteria. The study revealed that certain modifications to the pyridazine structure enhanced its potency against resistant strains, suggesting a promising avenue for developing new antibiotics .

Data Table: Biological Activities of this compound Derivatives

| Activity | Compound Example | Effectiveness |

|---|---|---|

| Antimicrobial | 6-(4-Hydroxy-2-Methylphenyl)-4,5-dihydropyridazine-3(2H)-one | Inhibition of bacterial growth |

| Anticancer | 6-(Substituted phenyl)-2-(4-substituted phenyl)-4,5-dihydropyridazin-3(2H)-one | Induced apoptosis in cancer cells |

| Anti-inflammatory | Various substituted pyridazines | Reduced inflammatory markers |

| Herbicidal | Pyridazine-based agrochemicals | Effective against target weeds |

Mecanismo De Acción

The mechanism of action of pyridazine-3,4-diamine involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist .

Comparación Con Compuestos Similares

Pyrimidine-3,4-diamine: Similar in structure but with nitrogen atoms at positions 1 and 3.

Pyrazine-3,4-diamine: Contains nitrogen atoms at positions 1 and 4.

Pyridazine-3,5-diamine: Has amino groups at positions 3 and 5

Uniqueness: Pyridazine-3,4-diamine is unique due to its specific arrangement of nitrogen and amino groups, which imparts distinct chemical and biological properties. This arrangement allows for unique interactions with biological targets, making it a valuable compound in medicinal chemistry .

Actividad Biológica

Pyridazine-3,4-diamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, synthesis pathways, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is a bicyclic compound featuring a pyridazine ring with amino groups at the 3 and 4 positions. Its structural formula can be represented as follows:

This compound exhibits unique physicochemical properties that enhance its potential in drug design, particularly in targeting various biological pathways.

Biological Activities

The biological activities of this compound have been explored in several studies, highlighting its pharmacological potential across different therapeutic areas.

1. Anticancer Activity

Research indicates that pyridazine derivatives, including this compound, exhibit notable anticancer properties. For instance, a study demonstrated that certain pyridazine derivatives inhibited the proliferation of cancer cell lines with varying degrees of efficacy:

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | MCF-7 (breast cancer) | 0.304 | High |

| Compound B | BaF3 (leukemia) | 0.056 | Moderate |

These findings suggest that this compound may serve as a scaffold for developing new anticancer agents targeting specific pathways involved in tumor growth and metastasis .

2. Neuroprotective Effects

Pyridazine derivatives have also shown promise in neuroprotection. A recent study involving the compound LDN/OSU-0215111-M3 (a derivative of pyridazine) revealed its ability to enhance synaptic plasticity in mouse models of Alzheimer’s disease. The compound was found to:

- Increase the volume of mushroom spines.

- Enhance long-term potentiation (LTP) in hippocampal neurons.

- Upregulate synaptic protein expression.

These effects indicate that pyridazine derivatives could potentially be used for treating neurodegenerative disorders by improving cognitive functions .

3. Anti-inflammatory and Analgesic Properties

This compound has been investigated for its anti-inflammatory and analgesic effects. Studies have shown that certain derivatives can significantly reduce inflammation markers in animal models, suggesting their potential use in managing pain and inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Inhibition of Kinases : Some derivatives act as inhibitors of specific kinases involved in cancer cell proliferation.

- Modulation of Neurotransmitter Receptors : Pyridazine compounds may interact with neurotransmitter systems, enhancing cognitive function through receptor modulation.

- Anti-inflammatory Pathways : They may inhibit pro-inflammatory cytokines and promote anti-inflammatory mediators.

Case Studies

Several case studies have illustrated the efficacy of pyridazine derivatives:

- Antitumor Efficacy : A clinical trial assessed the effectiveness of a pyridazine derivative on patients with advanced solid tumors. Results indicated a significant reduction in tumor size in 30% of participants.

- Neurodegenerative Disease Models : In animal models of Alzheimer’s disease treated with LDN/OSU-0215111-M3, improvements in memory tasks were noted alongside enhanced synaptic structure.

Propiedades

IUPAC Name |

pyridazine-3,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4/c5-3-1-2-7-8-4(3)6/h1-2H,(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFLYXZXQZSHOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=NC(=C1N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423339 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61070-98-2 | |

| Record name | pyridazine-3,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.